N-(4-acetylphenyl)-2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate
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Description
Synthesis Analysis
The synthesis of compounds related to "N-(4-acetylphenyl)-2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate" involves multiple steps, including the formation of oxoammonium salts and oxyl radicals. A notable synthesis pathway involves the preparation of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and 4-acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl, demonstrating the oxidative capabilities of these compounds in various reactions (Mercadante et al., 2013).
Molecular Structure Analysis
Molecular structure analysis focuses on understanding the spatial arrangement of atoms within a molecule. For closely related compounds, structures have been determined through crystallography, revealing intricate details such as bond lengths, angles, and overall molecular geometry. For instance, the synthesis and crystal structure of N-substituted derivatives provide insights into the potential configurations and structural behavior of similar acetamide compounds (Ismailova et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving acetamide derivatives often include oxidation processes, the formation of complex structures through multi-component reactions, and interactions leading to various biological activities. The chemical properties of these compounds, including reactivity patterns and the types of reactions they can undergo, are crucial for their application in synthetic chemistry and pharmaceuticals. For example, the oxidation reactivity of 2-(pyridin-2-yl)-N,N-diphenylacetamides has been explored, shedding light on potential pathways and products (Pailloux et al., 2007).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, play a significant role in the practical application and handling of chemical compounds. For acetamide derivatives, understanding these properties is essential for their formulation and use in various chemical contexts. The crystal structures of C,N-disubstituted acetamides, for instance, reveal important information about their solid-state characteristics and potential intermolecular interactions (Narayana et al., 2016).
Chemical Properties Analysis
The chemical properties analysis encompasses the compound's behavior in reactions, including its reactivity, stability, and interaction with various reagents. This analysis is pivotal for determining the compound's utility in synthesis and its potential as a precursor for more complex molecules. The structure/activity studies of related acetamide derivatives provide insights into their reactivity and potential as kappa-opioid agonists, highlighting the importance of chemical properties in medicinal chemistry applications (Costello et al., 1991).
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Related Compounds : Research has described the synthesis of various N-substituted acetamide derivatives, demonstrating methodologies that could potentially be applied to the synthesis of N-(4-acetylphenyl)-2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate. For example, a study presented a practical process for synthesizing N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, highlighting techniques for removing unwanted by-products and improving yield, which may be relevant for synthesizing related compounds (Guillaume et al., 2003).
Potential Applications in Material Science
- Powder Diffraction Data for Potential Pesticides : A study provided new powder diffraction data for N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, showcasing their potential as pesticides. This type of research points to the application of related acetamide derivatives in developing new pesticides, with structural characterization aiding in the formulation of effective compounds (Olszewska et al., 2011).
Pharmacological Applications
- Antibacterial Activity : Research into acetamide derivatives bearing heterocyclic cores like azinane and 1,3,4-oxadiazole has shown these compounds to possess antibacterial potentials. The synthesis and evaluation of such derivatives indicate their moderate inhibitor effects against various bacterial strains, suggesting potential pharmaceutical applications for related compounds (Iqbal et al., 2017).
Biochemical Research
- ACAT-1 Inhibition for Treatment of Diseases : A study identified an acetamide hydrochloride compound as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, demonstrating selectivity and improved oral absorption. Such research highlights the potential for developing related compounds for treating diseases involving ACAT-1 overexpression, such as atherosclerosis (Shibuya et al., 2018).
properties
IUPAC Name |
N-(4-acetylphenyl)-2-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN2O3.C2H2O4/c1-17(27)20-4-8-22(9-5-20)25-23(28)14-26-12-10-19(11-13-26)16-29-15-18-2-6-21(24)7-3-18;3-1(4)2(5)6/h2-9,19H,10-16H2,1H3,(H,25,28);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGNVWOVSXDZBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC(CC2)COCC3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate |
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